Methyl 7-hydroxy-2-naphthoate
Overview
Description
“Methyl 7-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 95901-05-6 and a molecular weight of 202.21 . It is stored at room temperature in an inert atmosphere . It is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) .
Synthesis Analysis
The synthesis of “Methyl 7-hydroxy-2-naphthoate” can be achieved from Methanol and carbon monoxide and 7-hydroxy-2-naphthalenyl trifluoromethanesulfonate . Another method involves the reaction of 2-methoxyl group-6-naphthoic acid with Hydrogen bromide and acetic acid .Molecular Structure Analysis
The molecular structure of “Methyl 7-hydroxy-2-naphthoate” is represented by the InChI Code: 1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 .Chemical Reactions Analysis
“Methyl 7-hydroxy-2-naphthoate” undergoes regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . It also recognizes other dihydroxynaphthoic acids as substrates and catalyzes regiospecific O-methylation .Scientific Research Applications
Pharmacological Activities
Methyl 7-hydroxy-2-naphthoate, under various names such as 7-Methyljuglone (7-MJ), has demonstrated a range of pharmacological activities. This biologically active naphthoquinone, isolated mostly from the genus Diospyros and Euclea, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Its hemi-synthesis has been described in literature, highlighting its potential for further research and pharmaceutical applications (Mbaveng & Kuete, 2014).
Supramolecular Host Applications
Research on a piperidine substituted methyl 3-hydroxy-2-naphthoate, synthesized for application as a supramolecular host, revealed its ability to form colorless and light yellowish orange crystals in different solvents. The study of its polymorphism through various analytical techniques, including IR, UV-Visible spectroscopy, and X-ray crystallography, suggests potential in materials science and supramolecular chemistry (Sahoo et al., 2020).
Photophysical Properties
Methyl 7-hydroxy-2-naphthoate's photophysical properties have been explored in different self-organized supramolecular assemblies of micelles and niosomes formed by nonionic surfactants. This study, using fluorescence spectroscopy and transmission electron microscopy, indicates potential applications in the fields of photonics and nanotechnology (Wang et al., 2016).
Environmental Applications
In environmental science, 1-hydroxy-2-naphthoate, a related compound, has been identified as a metabolite in the phenanthrene-degradative pathway of certain microorganisms. The study of its degradation and the structure of its ring cleavage products provides insights into bioremediation processes and environmental pollution control (Adachi et al., 1999).
Anti-inflammatory Applications
Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been studied for its anti-inflammatory effects. It was found to inhibit the release of inflammatory markers and suppress key signaling pathways in macrophages, suggesting its potential for treating inflammatory diseases (Zhang et al., 2011).
Safety And Hazards
Future Directions
“Methyl 7-hydroxy-2-naphthoate” has potential applications in the medical field due to its role in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) . The increased global demand for VK2, a lipid-soluble vitamin that plays critical roles in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis, has inspired interest in novel production strategies .
properties
IUPAC Name |
methyl 7-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOMQRRELNKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435293 | |
Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxy-2-naphthoate | |
CAS RN |
95901-05-6 | |
Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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